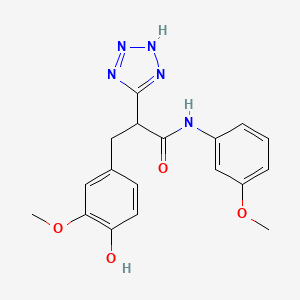
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound notable for its distinct functional groups. It features an ethoxyphenyl ring and a pyrrolidinone ring. The compound’s structure allows for a range of chemical reactions and applications, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions:
Start with the preparation of the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl intermediate by reacting 4-ethoxybenzaldehyde with 2-pyrrolidone under acidic conditions.
Next, perform a nucleophilic substitution with propane-1-sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods:
Industrial methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity. Solvent systems and temperatures are meticulously controlled to enhance the synthesis's efficiency.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation
The ethoxy group can undergo oxidation, potentially forming aldehyde or carboxylic acid derivatives.
Reduction
The keto group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution
Halogenation or sulfonation of the aromatic ring is possible, leading to derivatives with varied functional properties.
Common Reagents and Conditions:
Oxidation: Use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in a suitable solvent.
Substitution: Electrophilic halogenation with halogens in the presence of a Lewis acid.
Major Products Formed:
Aldehyde or carboxylic acid derivatives from oxidation.
Hydroxyl derivatives from reduction.
Halogenated or sulfonated aromatic compounds from substitution reactions.
科学的研究の応用
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide finds applications across several disciplines:
Chemistry
Used as a reagent or intermediate in organic synthesis.
Biology
Investigated for its potential as a biochemical probe or inhibitor.
Medicine
Studied for its pharmacological properties, possibly as an analgesic or anti-inflammatory agent.
Industry
Potential use in the development of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide exerts its effects is related to its interaction with specific molecular targets. The compound likely inhibits enzymes or receptors involved in particular biological pathways. Its molecular structure suggests potential binding to active sites, altering biochemical activities and leading to observed effects.
類似化合物との比較
Compared to other sulfonamide derivatives, N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide stands out due to the presence of the pyrrolidinone ring and the ethoxyphenyl group. These structural features provide unique reactivity and biological activity profiles.
Similar Compounds:
N-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
特性
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-9-23(20,21)17-11-13-10-16(19)18(12-13)14-5-7-15(8-6-14)22-4-2/h5-8,13,17H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWFXHLBUIGDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)
![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)



![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/new.no-structure.jpg)

![1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2931323.png)
![N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2931324.png)

![N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931328.png)
